molecular formula C7H9N3O3 B2965565 2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1006484-32-7

2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2965565
CAS No.: 1006484-32-7
M. Wt: 183.167
InChI Key: MUEIZBRJMAYLPK-UHFFFAOYSA-N
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Description

2-(4-Carbamoyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole core substituted with a carbamoyl (-CONH₂) group at the 4-position and a propanoic acid side chain. Its molecular formula is C₇H₈N₃O₃ (molecular weight: 199.16 g/mol). This compound is primarily investigated for its utility in medicinal chemistry, particularly as a building block for bioactive molecules .

Properties

IUPAC Name

2-(4-carbamoylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4(7(12)13)10-3-5(2-9-10)6(8)11/h2-4H,1H3,(H2,8,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEIZBRJMAYLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles . The reaction conditions often include the use of catalysts such as CuCl to facilitate the formation of the pyrazole ring . Additionally, the carbamoyl group can be introduced through the reaction of the pyrazole intermediate with isocyanates or carbamoyl chlorides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares 2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
This compound C₇H₈N₃O₃ 199.16 4-carbamoyl, propanoic acid High (polar groups)
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid C₇H₁₀N₂O₂ 156.17 4-methyl, propanoic acid Moderate (less polar)
2-(1H-Pyrrol-1-yl)propanoic acid C₇H₉NO₂ 155.15 Pyrrole ring, propanoic acid Low (non-polar pyrrole)
2-(4-{[(tert-Butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid C₁₂H₁₉N₃O₄ 269.30 tert-Boc-protected amino, branched chain Low (bulky tert-Boc group)
3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic acid C₉H₁₃IN₃O₂ 323.13 4-iodo, isopropylamino, propanoic acid Low (iodo adds hydrophobicity)

Key Observations:

  • Polarity and Solubility : The carbamoyl and carboxylic acid groups in the target compound enhance water solubility compared to methyl- or tert-Boc-substituted analogs .
  • Steric Effects : Bulky substituents like tert-Boc () or iodo () reduce solubility due to increased hydrophobicity .
  • Ring Systems: Pyrrole-containing analogs (e.g., 2-(1H-pyrrol-1-yl)propanoic acid) exhibit lower polarity than pyrazole derivatives due to the absence of nitrogen atoms in the ring .

Biological Activity

2-(4-Carbamoyl-1H-pyrazol-1-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, applications in various therapeutic areas, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a carbamoyl group and a propanoic acid moiety. This unique structure contributes to its diverse chemical reactivity and biological properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, studies have shown that similar pyrazole derivatives demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Compound Target Bacteria EC50 (µg/mL)
This compoundE. coli40
Similar derivativesS. aureus30

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing promising results in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 . In vitro studies have demonstrated that certain derivatives can inhibit these cytokines significantly more than standard anti-inflammatory drugs like dexamethasone.

Test Compound TNF-α Inhibition (%) IL-6 Inhibition (%)
This compound6176
Dexamethasone (control)7686

Anticancer Properties

This compound has also been studied for its potential anticancer effects. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Interaction : The compound could interact with specific receptors, modulating cellular responses.
  • Gene Expression Modulation : It influences gene expression related to inflammation and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against Xanthomonas species, with an EC50 value significantly lower than traditional bactericides .

Case Study 2: Anti-inflammatory Action

In a controlled experiment, the anti-inflammatory effects were assessed using carrageenan-induced edema in rats. The results showed that treatment with the compound resulted in a notable reduction in paw swelling compared to untreated controls .

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